molecular formula C8H8FN3O2 B1444869 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1289387-13-8

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No. B1444869
M. Wt: 197.17 g/mol
InChI Key: CWWQJGFDOQLIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1289387-13-8 . It has a molecular weight of 197.17 and its IUPAC name is 1-(5-fluoro-2-pyrimidinyl)-3-azetidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid and it should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Pharmacogenetics and Fluoropyrimidines

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are pivotal in treating solid tumors and are central to many chemotherapeutic regimens. The metabolism of these drugs involves complex biotransformation pathways, with dihydropyrimidine dehydrogenase (DPD) playing a crucial role in breaking down 5-FU and its prodrugs. Studies have linked 5-FU treatment outcomes with germline polymorphisms in the DPD gene, highlighting the significance of pharmacogenetics in personalized medicine and the potential for adverse reactions due to DPD deficiency. This suggests a research avenue for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid in exploring genetic determinants that influence drug metabolism and toxicity, which could lead to more individualized and safer chemotherapeutic strategies (Del Re et al., 2017).

Antitumor Activity and Mechanisms

The mechanism of action of fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Raltitrexed, a TS inhibitor, showcases the therapeutic potential of targeting specific enzymes for cancer treatment, suggesting that 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid could be investigated for its antitumor activity through enzyme inhibition or modulation. This approach could provide insights into novel cancer therapies, especially for patients with specific enzymatic deficiencies or those experiencing toxicities from current treatments (Avallone et al., 2014).

Environmental Biodegradability

Beyond pharmacological applications, the environmental impact of fluorinated compounds is a growing area of concern. Studies on microbial degradation of polyfluoroalkyl chemicals, which include compounds related to 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, have identified pathways through which these substances break down in the environment. This research is crucial for assessing the ecological safety of fluorinated pharmaceuticals and their breakdown products, potentially guiding the development of environmentally benign alternatives or remediation strategies for fluorinated waste (Liu & Mejia Avendaño, 2013).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. These include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQJGFDOQLIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733666
Record name 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

CAS RN

1289387-13-8
Record name 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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